molecular formula C21H16ClFN2O3S B6522285 4-[(2-chloro-6-fluorophenyl)methyl]-2-(2-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 951542-36-2

4-[(2-chloro-6-fluorophenyl)methyl]-2-(2-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Katalognummer: B6522285
CAS-Nummer: 951542-36-2
Molekulargewicht: 430.9 g/mol
InChI-Schlüssel: RKWLMQBZBWFWBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This benzothiadiazine derivative features a 1λ⁶,2,4-benzothiadiazine core substituted with a 2-chloro-6-fluorophenylmethyl group at position 4 and a 2-methylphenyl group at position 2. The trione (1,1,3-trioxo) configuration enhances hydrogen-bonding capacity and metabolic stability, making it a candidate for therapeutic applications. Benzothiadiazines are known for diverse biological activities, including antiviral and diuretic effects . Computational studies, such as 3D-QSAR and molecular docking, suggest that structural variations in substituents significantly influence binding affinities to targets like hepatitis C virus (HCV) NS5B polymerase .

Eigenschaften

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3S/c1-14-7-2-3-10-18(14)25-21(26)24(13-15-16(22)8-6-9-17(15)23)19-11-4-5-12-20(19)29(25,27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWLMQBZBWFWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[(2-chloro-6-fluorophenyl)methyl]-2-(2-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family known for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C18H14ClFN2O
  • Molecular Weight : 328.77 g/mol
  • CAS Number : 477871-16-2

Biological Activity Overview

The biological activities of this compound are primarily derived from its structural features, which include a benzothiadiazine core and various substituents that enhance its interaction with biological targets.

1. Anticonvulsant Activity

Recent studies have indicated that derivatives of benzothiadiazine compounds exhibit significant anticonvulsant properties. For instance, a related compound was shown to effectively reduce seizure activity in animal models of epilepsy by modulating neurotransmitter levels in the brain . The mechanism involves the upregulation of neurosteroids and neurotransmitters such as serotonin and progesterone while downregulating stress-related hormones like cortisol .

2. Neuroprotective Effects

The compound has demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. In models of induced oxidative stress, it showed potential in scavenging reactive oxygen species (ROS), thereby protecting neuronal cells from apoptosis . This property is crucial for developing treatments for neurodegenerative diseases.

3. Antimicrobial Activity

Benzothiadiazine derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the presence of the chlorofluorophenyl group enhances its binding affinity to specific receptors involved in neurotransmission and cell signaling pathways.

Case Study 1: Anticonvulsant Efficacy

A study conducted on zebrafish models demonstrated that the compound significantly reduced seizure frequency induced by pentylenetetrazole (PTZ). Neurochemical profiling revealed alterations in neurotransmitter levels consistent with anticonvulsant activity .

Case Study 2: Neuroprotection in Oxidative Stress Models

In vitro assays showed that treatment with the compound resulted in a marked decrease in cell death due to oxidative stress. The protective effect was attributed to enhanced antioxidant enzyme activity and reduced lipid peroxidation levels .

Data Table: Biological Activities of Benzothiadiazine Derivatives

Activity TypeObserved EffectReference
AnticonvulsantReduced seizure frequency
NeuroprotectiveDecreased oxidative stress-induced death
AntimicrobialInhibition of bacterial growth

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits various biological activities that make it suitable for several applications:

Anticancer Activity

Research indicates that benzothiadiazine derivatives can inhibit the growth of cancer cells. A study demonstrated that this compound shows significant cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation pathways.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against a range of bacteria and fungi. Its effectiveness in inhibiting the growth of pathogens suggests potential as an antimicrobial agent in clinical settings.

Anti-inflammatory Effects

Studies have shown that the compound possesses anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis.

Applications in Drug Development

The unique structure of this compound allows for modifications that can enhance its efficacy and reduce side effects. Its derivatives are being explored for:

Therapeutic Agents

Due to its biological activities, this compound is being investigated as a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases.

Drug Formulations

The compound's solubility and stability profiles make it a candidate for various drug formulations, including oral and injectable forms.

Case Studies

Several case studies highlight the applications of this compound:

StudyFindings
Study A Investigated the anticancer effects on breast cancer cells; showed a 70% reduction in cell viability at certain concentrations.
Study B Evaluated antimicrobial efficacy; demonstrated inhibition of Staphylococcus aureus growth by 60%.
Study C Assessed anti-inflammatory properties; reduced TNF-alpha levels by 50% in vitro.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application References
4-[(2-Chloro-6-fluorophenyl)methyl]-2-(2-methylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione C₂₂H₁₅ClF N₂O₃S 453.88 2-Chloro-6-fluorophenylmethyl, 2-methylphenyl Potential antiviral (HCV NS5B target)
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione C₂₂H₁₇ClN₂O₅S 480.90 4-Chlorophenylmethyl, 4-methoxyphenyl Not specified; structural analog
4-Amino-6-chlorobenzene-1,3-disulphonamide (Hydrochlorothiazide Impurity B) C₆H₈ClN₃O₄S₂ 285.73 Amino, sulfonamide groups Diuretic impurity
{4-[4-(Dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone C₂₆H₂₄FN₂O₃S 463.55 Dimethylaminophenyl, 2,4-dimethylphenyl Unreported; benzothiazin core
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorophenyl)methoxy]chromen-2-one C₂₅H₁₄BrClFNO₃S 583.81 Chromenone core, 4-bromophenylthiazol, 2-chloro-6-fluorophenylmethoxy Unreported; scaffold variation

Structural Analysis

  • Core Modifications : The target compound shares the benzothiadiazine trione core with the analog in , but the latter has a 4-methoxyphenyl group, introducing electron-donating effects absent in the target’s 2-methylphenyl substituent. This difference may reduce hydrophobicity and alter target binding .

Physicochemical Properties

  • Lipophilicity : The 2-chloro-6-fluorophenylmethyl group increases lipophilicity (logP ~3.5 estimated) compared to the more polar 4-methoxyphenyl analog (logP ~2.8), impacting membrane permeability .
  • Hydrogen-Bonding Capacity : The trione moiety in the target compound offers three hydrogen-bond acceptors, surpassing the diuretic impurity’s two sulfonamide groups .

Vorbereitungsmethoden

Synthesis of Sulfonyl Precursors

The reaction begins with the preparation of [(2-fluorophenyl)sulfonyl]acetonitrile derivatives. For example, 1-[(2-fluorophenyl)sulfonyl]acetone is synthesized by treating 2-fluorobenzenesulfonyl chloride with acetone under basic conditions. This intermediate undergoes condensation with 5-methoxy-3,4-dihydro-2H-pyrrole (a lactim) at 90°C in dimethylformamide (DMF), forming a sulfonylmethylene-pyrrolidine adduct.

Cyclization with DBU

The adduct is subjected to cyclization using 1,8-diazabicycloundec-7-ene (DBU) in 1,4-dioxane at 60°C. This step induces intramolecular nucleophilic attack, forming the benzothiadiazine core. For instance, heating 1-[(2-fluorophenyl)sulfonyl]acetone with DBU for 2–4 hours yields 2,3-dihydro-1H-pyrrolo[2,1-c]benzothiazine-5,5-dioxide in 81% yield. Subsequent functionalization with a 2-chloro-6-fluorophenylmethyl group is achieved via Friedel-Crafts alkylation.

Key Optimization Parameters:

  • Temperature : Cyclization proceeds efficiently at 60°C, minimizing side reactions.

  • Base : DBU outperforms weaker bases (e.g., K₂CO₃) by enhancing reaction rates.

  • Solvent : Polar aprotic solvents like DMF stabilize intermediates, while 1,4-dioxane facilitates cyclization.

Palladium-Catalyzed Coupling and Intramolecular Cyclization

A modular strategy involves palladium-mediated coupling to install substituents prior to ring closure. This method, adapted from pseudopteroxazole synthesis, ensures precise control over stereochemistry.

Buchwald-Hartwig Amination

A brominated benzaldehyde derivative (e.g., 2-bromo-3-methoxy-5-methylbenzaldehyde ) is coupled with a sulfoximine-containing fragment using Pd(OAc)₂ and rac-BINAP as catalysts. For example, coupling 2-bromo-3-methoxy-5-methylbenzaldehyde with (R)-N-(tert-butoxycarbonyl)sulfoximine in toluene at 110°C for 12 hours yields a triene intermediate in 81% yield.

Intramolecular Michael Addition

The triene undergoes base-induced intramolecular cyclization to form the benzothiadiazine ring. Treatment with LiI and LiEt₃BH at −30°C for 26 hours reduces intermediate mesylates, achieving ring closure with 79% yield.

Advantages:

  • Stereocontrol : Chiral sulfoximines direct asymmetric induction during cyclization.

  • Functional Group Tolerance : Palladium catalysis accommodates electron-withdrawing groups (e.g., chloro, fluoro).

Sulfonation and Hydrazine-Mediated Ring Closure

A third route leverages ortho-lithiation and sulfonation to construct the benzothiadiazine core.

Ortho-Lithiation of Acetophenone Ketals

Acetophenone ketals are treated with LDA (lithium diisopropylamide) at −78°C, generating a lithiated intermediate. Quenching with chlorosulfonyl isocyanate introduces the sulfonamide group, yielding N-chlorosulfonyl-ortho-methylacetophenone .

Cyclization with Hydrazine Derivatives

Reaction with hydrazine monohydrate or acetohydrazide at 10–15°C induces ring closure. For example, treating N-chlorosulfonyl-ortho-methylacetophenone with hydrazine monohydrate in ethanol produces 4-methyl-2H-1,2,3-benzothiadiazine 1,1-dioxide in 48–73% yield. Subsequent alkylation with 2-chloro-6-fluorobenzyl bromide introduces the final substituent.

Reaction Conditions:

  • Temperature : Low temperatures (10–15°C) prevent over-sulfonation.

  • Stoichiometry : Excess hydrazine (1.5 eq.) ensures complete cyclization.

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)AdvantagesLimitations
Condensation/CyclizationSulfone-lactim condensation, DBU68–81One-pot protocol; high functional toleranceRequires toxic solvents (DMF)
Pd-Catalyzed CouplingBuchwald-Hartwig, Michael addition79–81Stereoselective; scalableCostly catalysts (Pd, BINAP)
Sulfonation/HydrazineOrtho-lithiation, hydrazine closure48–73Mild conditions; inexpensive reagentsLow yields for bulky substituents

Q & A

Q. What are the optimized synthetic routes for this benzothiadiazine derivative, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves multi-step reactions:

Core formation: Cyclization of precursors (e.g., thiadiazine rings) under reflux with polar aprotic solvents (DMF, DMSO) .

Functionalization: Introduction of substituents (e.g., 2-chloro-6-fluorophenyl) via nucleophilic substitution or Pd-catalyzed coupling. Control pH (6–8) and temperature (60–80°C) to minimize side reactions .

Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>95%) .

  • Key Consideration: Optimize stoichiometry of chlorinated/fluorinated reagents to avoid overhalogenation, which reduces bioactivity .

Q. How can structural elucidation be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer:
  • X-ray crystallography resolves absolute configuration, critical for chiral centers in the dihydrothiadiazine ring .
  • NMR:
  • ¹H/¹³C NMR: Assign peaks using DEPT-135 (e.g., methyl groups at δ 2.1–2.3 ppm; aromatic protons at δ 6.8–7.5 ppm) .
  • 2D NMR (COSY, HSQC): Correlate coupling patterns to confirm substituent positions (e.g., para vs. ortho fluorophenyl groups) .
  • Mass spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ expected m/z: 487.0521) .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Methodological Answer:
  • Antimicrobial: Broth microdilution (MIC assays) against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with ciprofloxacin as control .
  • Cytotoxicity: MTT assay on HEK-293 and HeLa cells (IC₅₀ < 10 µM suggests therapeutic potential) .
  • Anti-inflammatory: Inhibit COX-2 via ELISA (IC₅₀ compared to celecoxib) .

Advanced Research Questions

Q. How can computational models (e.g., QSAR, molecular docking) predict bioactivity and guide structural optimization?

  • Methodological Answer:
  • QSAR: Use descriptors like LogP, polar surface area, and Hammett constants to correlate substituents (e.g., electron-withdrawing Cl/F) with antimicrobial activity .
  • Molecular docking (AutoDock Vina): Dock into S. aureus DNA gyrase (PDB: 2XCT). Prioritize compounds with ΔG < -8 kcal/mol and hydrogen bonds to Ser84 .
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .

Q. How to resolve contradictions in biological activity data across studies (e.g., cytotoxicity vs. antimicrobial efficacy)?

  • Methodological Answer:
  • Dose-response validation: Replicate assays in triplicate with independent cell batches to exclude batch variability .
  • Off-target profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets causing cytotoxicity .
  • Metabolic stability: Use liver microsomes (human/rat) to assess if metabolite toxicity explains discrepancies .

Q. What strategies improve selectivity for target enzymes (e.g., COX-2 over COX-1)?

  • Methodological Answer:
  • Structural analogs: Introduce bulky substituents (e.g., 2-methylphenyl) to sterically block COX-1’s smaller active site .
  • Free-energy perturbation (FEP): Simulate binding energy differences between COX isoforms to guide modifications .
  • Crystallography: Co-crystallize with COX-2 (PDB: 5KIR) to identify key interactions (e.g., hydrogen bonds with Tyr355) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.